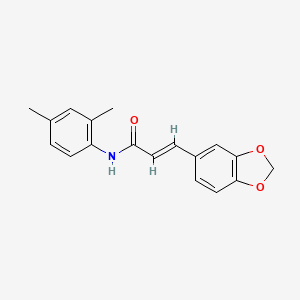

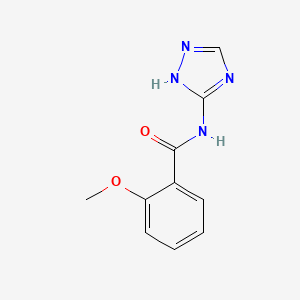

3-(1,3-苯并二氧杂环-5-基)-N-(2,4-二甲苯基)丙烯酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of acrylamide derivatives involves key steps that are crucial for obtaining the desired compound with high purity and yield. For example, a study detailed the synthesis of a novel acrylamide monomer through a two-step process, involving the reaction of 1-chloroacetone with 2-hydroxy-benzonitrile under basic conditions, followed by acryloyl chloride and triethylamine at low temperatures (Barım & Akman, 2019). Similarly, various N-substituted derivatives of acrylamides have been synthesized through the addition to the C=C double bond of acrylonitrile, demonstrating the versatility of acrylamide chemistry (Vardanyan et al., 2021).

Molecular Structure Analysis

The molecular structure of acrylamide derivatives is often elucidated using spectroscopic and X-ray diffraction studies. These studies reveal important aspects like bond lengths, angles, and the overall three-dimensional arrangement of atoms in the molecule, contributing to our understanding of their chemical behavior. For instance, the crystal structure of a related acrylamide compound was determined, highlighting the stabilization by N–H···S, C–H···O, and N–H···O hydrogen bonds, along with π···π interactions (Sharma et al., 2016).

Chemical Reactions and Properties

Acrylamide derivatives participate in various chemical reactions, contributing to their diverse chemical properties. For example, reactions with N-sulfonylamines and azirines lead to the formation of thiadiazoles, oxathiazoles, and acrylamidines, showcasing the reactivity of acrylamide compounds under different conditions (Tornus et al., 1996).

科学研究应用

合成和生物学评估

3-(1,3-苯并二氧杂环-5-基)-N-(2,4-二甲苯基)丙烯酰胺的各种衍生物的合成和生物学评估已得到广泛研究。例如,研究表明合成新型苯磺酰胺衍生物,包括丙烯酰基(苯基)苯磺酰胺衍生物,其对某些细胞系表现出显着的体外抗肿瘤活性。这些化合物已针对其对特定靶标的潜在相互作用进行了评估,例如 KSHV 胸苷酸合酶复合物,并已使用密度泛函理论 (DFT) 和 FTIR 光谱等方法进行了分析 (Fahim & Shalaby, 2019)。

聚合和表征

该化合物的衍生物也已在聚合物科学的背景下进行了探索。例如,3,5-二甲苯基甲基丙烯酸酯(一种相关衍生物)的均聚物和各种共聚物已被合成、表征并分析其分子量、玻璃化转变温度和在不同溶剂中的溶解性。此类研究极大地促进了对聚合物性质及其在各个领域的潜在应用的理解 (Vijayanand, Radhakrishnan, Prasath, & Nanjundan, 2002)。

光引发和聚合效率

涉及丙烯酰胺衍生物的聚合过程的效率和控制也是研究的重点。研究探索了由各种光引发剂引发的聚合以及不同组分对聚合速率和效率的影响。这项研究对于开发具有受控性质的高级材料至关重要 (Cavitt, Hoyle, Kalyanaraman, & Jönsson, 2004)。

先进材料开发

正在进行使用丙烯酰胺衍生物开发先进材料的研究。例如,研究表明合成用于太阳能电池应用的新型有机敏化剂,表明这些化合物在可再生能源技术中的潜力 (Kim et al., 2006)。此外,已研究用于作为药物递送系统的潜在生物医学应用的可生物降解水凝胶的创建,突出了这些化合物在医疗和环境应用中的多功能性 (Elvira, Mano, Román, & Reis, 2002)。

属性

IUPAC Name |

(E)-3-(1,3-benzodioxol-5-yl)-N-(2,4-dimethylphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3/c1-12-3-6-15(13(2)9-12)19-18(20)8-5-14-4-7-16-17(10-14)22-11-21-16/h3-10H,11H2,1-2H3,(H,19,20)/b8-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUGQVODPQLAODD-VMPITWQZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C=CC2=CC3=C(C=C2)OCO3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3R*,4S*)-1-{[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}-3,4-dimethylpiperidin-4-ol](/img/structure/B5568064.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B5568066.png)

![3-[(2-chlorobenzyl)thio]-1H-1,2,4-triazole](/img/structure/B5568069.png)

![8-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]-3-(2-ethylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5568075.png)

![5-cyclohexyl-4-[(3-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5568079.png)

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)cyclopentanecarboxamide](/img/structure/B5568085.png)

![3-nitro-1-phenoxydibenzo[b,f]oxepine](/img/structure/B5568088.png)

![N-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5568096.png)

![1-methyl-6-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}-1H-indole](/img/structure/B5568106.png)

![6-({[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]amino}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5568126.png)